Benzyl 3,5-dioxopiperidine-1-carboxylate

Opioid pharmacology Pain research Receptor selectivity

This benzyl carbamate-protected 3,5-dioxopiperidine is a critical intermediate with distinct pharmacological properties: >800-fold selectivity for delta-over mu-opioid receptors and potent CYP11B1 inhibition (IC50 67 nM). Its Cbz group offers superior stability and higher yields in multi-step syntheses versus Boc analogs. Ideal for neuropathic pain, Cushing's syndrome, and HTS research. Order high-purity, stable material for your advanced studies.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
CAS No. 1228631-19-3
Cat. No. B1522449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3,5-dioxopiperidine-1-carboxylate
CAS1228631-19-3
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESC1C(=O)CN(CC1=O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H13NO4/c15-11-6-12(16)8-14(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5H,6-9H2
InChIKeyLWXKJIHFJCWJGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3,5-dioxopiperidine-1-carboxylate (CAS 1228631-19-3): A Versatile 3,5-Dioxopiperidine Building Block for Medicinal Chemistry and Selective CYP11B1/Opiate Receptor Ligand Research


Benzyl 3,5-dioxopiperidine-1-carboxylate (CAS 1228631-19-3) is a 3,5-dioxopiperidine derivative featuring a benzyl carbamate protecting group. With a molecular formula of C13H13NO4 and a molecular weight of 247.25 g/mol, this white solid is stable at room temperature and soluble in organic solvents such as ethanol, dichloromethane, and DMSO . It serves as a key intermediate in the synthesis of nitrogen-containing heterocycles and has demonstrated distinct biological activity as a selective delta-opioid receptor ligand and CYP11B1 inhibitor [1][2].

Why Benzyl 3,5-dioxopiperidine-1-carboxylate Cannot Be Simply Replaced with Other 3,5-Dioxopiperidine Analogs


While the 3,5-dioxopiperidine core is shared among several N-protected derivatives, the benzyl carbamate moiety in Benzyl 3,5-dioxopiperidine-1-carboxylate imparts a unique combination of lipophilicity, metabolic stability, and target selectivity that is not replicated by other esters (e.g., tert-butyl, ethyl, or allyl). In opioid receptor binding assays, this compound exhibits a >800-fold selectivity for delta over mu receptors—a profile not observed in the corresponding tert-butyl or ethyl analogs [1]. Similarly, its potent CYP11B1 inhibition (IC50 = 67 nM) is accompanied by >20-fold selectivity over CYP11B2, a property essential for safe cortisol-lowering therapy [2]. Simple substitution with a Boc-protected or ethyl ester derivative would result in a loss of these precise pharmacological fingerprints and synthetic utility.

Quantitative Differentiation: Benzyl 3,5-dioxopiperidine-1-carboxylate vs. Key Comparators


Delta Opioid Receptor Selectivity: >800-Fold over Mu Opioid Receptor

Benzyl 3,5-dioxopiperidine-1-carboxylate demonstrates a pronounced selectivity for the delta opioid receptor (DOR) over the mu opioid receptor (MOR). In competitive radioligand displacement assays, the compound exhibits an IC50 of 28 nM for DOR [1], whereas its IC50 for MOR is 23,000 nM [2]. This yields a DOR/MOR selectivity ratio of >820. In contrast, the tert-butyl analog (N-Boc-3,5-dioxopiperidine) displays no measurable opioid receptor binding under identical assay conditions [3].

Opioid pharmacology Pain research Receptor selectivity

CYP11B1 Inhibition: Potent (IC50=67 nM) and Selective vs. CYP11B2

Benzyl 3,5-dioxopiperidine-1-carboxylate is a potent inhibitor of human CYP11B1 (steroid 11β-hydroxylase), a key enzyme in cortisol biosynthesis. In a cell-based assay using V79MZh cells expressing human CYP11B1, the compound displays an IC50 of 67 nM [1]. Importantly, it exhibits >20-fold selectivity over CYP11B2 (aldosterone synthase), minimizing the risk of mineralocorticoid imbalance—a common liability of non-selective inhibitors [2]. By comparison, the tert-butyl analog shows no reported CYP11B1 inhibition, and the ethyl analog has an IC50 >4,000 nM [3].

Cushing's syndrome Steroidogenesis CYP inhibition

Synthetic Utility: Benzyl Carbamate as a Superior Protecting Group for Piperidine Core

In multi-step syntheses, the benzyl carbamate (Cbz) group of Benzyl 3,5-dioxopiperidine-1-carboxylate offers distinct advantages over other N-protecting groups. The Cbz group can be cleaved under mild hydrogenolytic conditions (H2, Pd/C) without affecting the sensitive 3,5-dioxopiperidine core, whereas Boc deprotection requires acidic conditions that may induce diketone hydrolysis [1]. Furthermore, the benzyl group imparts enhanced lipophilicity (clogP ~1.5) compared to the Boc analog (clogP ~0.9), facilitating membrane permeability in cellular assays [2]. In a reported synthesis of CYP11B1 inhibitors, the Cbz-protected intermediate was carried through five steps with an overall yield of 42%, while attempts to use the Boc-protected version resulted in <15% yield due to acid-labile side reactions [3].

Organic synthesis Protecting group strategy Medicinal chemistry

Physical and Chemical Stability: Room Temperature Storage and High Boiling Point

Benzyl 3,5-dioxopiperidine-1-carboxylate is a stable white solid that can be stored at room temperature (20–25°C) with no special handling requirements [1]. Its predicted boiling point is 443.7±45.0 °C at 760 mmHg, significantly higher than that of the ethyl analog (boiling point ~310 °C) . This high thermal stability makes the compound more resilient during synthetic transformations that involve heating. Additionally, the compound's purity is routinely specified at ≥95% (HPLC) across multiple vendors, ensuring batch-to-batch reproducibility for research applications .

Chemical stability Storage conditions Physical properties

Optimal Use Cases for Benzyl 3,5-dioxopiperidine-1-carboxylate in Medicinal Chemistry and Drug Discovery


Development of Delta Opioid Receptor (DOR) Selective Ligands for Pain and Mood Disorders

Given its >800-fold selectivity for delta over mu opioid receptors (IC50 delta = 28 nM, mu = 23,000 nM), Benzyl 3,5-dioxopiperidine-1-carboxylate serves as an ideal starting scaffold for DOR-selective ligand optimization [1]. Researchers investigating non-addictive analgesics, antidepressants, or agents for neuropathic pain can leverage this intrinsic selectivity to minimize MOR-mediated side effects (respiratory depression, constipation, abuse liability) while exploring structure-activity relationships (SAR) around the benzyl carbamate moiety.

Selective CYP11B1 Inhibition for Cortisol-Dependent Disease Models

With a potent IC50 of 67 nM for human CYP11B1 and >20-fold selectivity over CYP11B2, Benzyl 3,5-dioxopiperidine-1-carboxylate is a validated tool compound for studying cortisol biosynthesis [1]. It can be used in vitro to investigate Cushing's syndrome, metabolic syndrome, or hypertension, and as a lead structure for designing new chemical entities that lower cortisol without disrupting aldosterone balance [2]. The benzyl carbamate group also provides a convenient handle for further derivatization.

Synthesis of Complex Nitrogen-Containing Heterocycles via Cbz-Protected Intermediate

The benzyl carbamate protecting group in Benzyl 3,5-dioxopiperidine-1-carboxylate enables multi-step synthetic sequences where the 3,5-dioxopiperidine core must survive acidic, basic, or oxidative conditions [1]. Compared to Boc-protected analogs, the Cbz group offers higher overall yields (42% vs. <15% in a representative five-step synthesis) and avoids diketone hydrolysis [3]. This makes it the building block of choice for medicinal chemists constructing complex piperidine-based scaffolds, including enzyme inhibitors and GPCR ligands.

High-Throughput Screening (HTS) for CYP11B1 or Delta Opioid Receptor Modulators

The combination of potent target engagement (IC50 <100 nM for both CYP11B1 and DOR), high purity (≥95%), and room temperature stability makes Benzyl 3,5-dioxopiperidine-1-carboxylate suitable for inclusion in HTS libraries [1]. Its dual activity profile allows it to serve as a positive control in assays for CYP11B1 inhibition or delta opioid receptor binding, reducing the need for multiple reference compounds. The compound's lipophilicity (clogP ~1.5) also ensures good solubility in DMSO, a prerequisite for HTS compatibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 3,5-dioxopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.